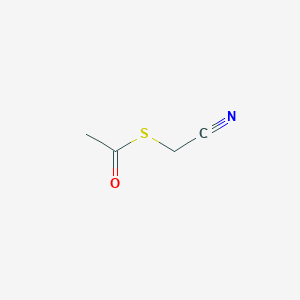

Cyanomethyl ethanethioate

Description

Historical Context and Evolution of Research on Cyanomethyl Ethanethioate

The study of thioesters, the sulfur analogs of esters, has a rich history rooted in the early explorations of organic sulfur compounds. Their importance was significantly amplified with the discovery of acetyl-CoA, a pivotal thioester in numerous biochemical pathways. This biological significance spurred chemists to develop a deeper understanding of thioester reactivity and to devise new synthetic methodologies.

The evolution of research on this compound and related cyanomethyl thioesters has been driven by the continuous search for more efficient and selective synthetic methods. Initial approaches to thioester synthesis often involved harsh reagents and limited functional group tolerance. More recent developments, however, have focused on milder and more versatile strategies. A notable advancement is the use of isothiouronium salts for the synthesis of cyanomethyl thioesters, a method that is operationally simple and tolerates a wide range of functional groups. nih.govacs.org This progression reflects a broader trend in organic chemistry towards the development of more sustainable and practical synthetic tools.

Significance of this compound in Modern Organic Chemistry

The significance of this compound in modern organic chemistry lies primarily in its role as a versatile intermediate for the synthesis of other important organic molecules, most notably amides. nih.govacs.org Thioesters are inherently more reactive towards nucleophiles than their oxygen-based ester counterparts due to the weaker C-S bond and the better leaving group ability of the thiol fragment. The presence of the electron-withdrawing cyanomethyl group further activates the thioester carbonyl group, enhancing its electrophilicity.

This heightened reactivity makes this compound an effective acylating agent. A key application is in the formation of amides, a fundamental transformation in organic and medicinal chemistry. acs.org The reaction of this compound with a variety of amines proceeds under mild conditions to afford the corresponding amides in good to excellent yields. acs.org This method is particularly valuable as it avoids the use of often harsh and less selective coupling reagents commonly employed in amide synthesis.

Furthermore, the cyanomethyl group itself offers a handle for further synthetic manipulations, although this aspect is less explored in the context of this compound specifically. In broader organic synthesis, the nitrile group can be transformed into various other functional groups, including amines, carboxylic acids, and aldehydes.

Overview of Key Research Areas and Challenges for this compound

Current research involving this compound and related cyanomethyl thioesters is concentrated on expanding their synthetic utility and addressing the inherent challenges associated with their use.

Key Research Areas:

Development of Novel Synthetic Methodologies: A primary focus of research has been the development of efficient and practical methods for the synthesis of cyanomethyl thioesters. The isothiouronium-mediated conversion of carboxylic acids to cyanomethyl thioesters is a prime example of this effort. nih.govacs.orgresearchgate.net This method stands out for its operational simplicity, high yields, and broad functional group tolerance, making it an attractive alternative to traditional methods. nih.govacs.org

Applications in Amide Synthesis: The use of this compound as a precursor to amides is a significant area of investigation. acs.org Research in this domain explores the scope of the reaction with a wide array of amines, including those with sensitive functional groups. The development of one-pot procedures where the thioester is generated and subsequently reacted with an amine without isolation is a testament to the efficiency of this methodology. researchgate.net

Peptide Synthesis: While not as extensively documented as other coupling reagents, the reactivity of thioesters makes them potential candidates for peptide synthesis. The activation of amino acids as their cyanomethyl thioesters could offer an alternative strategy for peptide bond formation. Research into modified Yamaguchi-type reagents has demonstrated the utility of related structures in enantioselective esterification, thioesterification, and peptide synthesis. nih.gov

Challenges:

Stability: Like many reactive intermediates, the stability of this compound can be a concern. Thioesters can be susceptible to hydrolysis, and the presence of the activating cyanomethyl group may enhance this lability under certain conditions. Careful handling and optimization of reaction conditions are necessary to minimize degradation.

Functional Group Tolerance in Synthesis: While modern methods have greatly improved functional group compatibility, challenges can still arise, particularly with highly sensitive substrates. For instance, in transition-metal-catalyzed approaches to thioester synthesis, functional group tolerance can be a limitation. nih.gov

Side Reactions: The reactivity of the cyanomethyl group, while synthetically useful, can also lead to undesired side reactions. For example, the acidity of the α-protons to the nitrile could lead to side reactions under basic conditions. Careful control of the reaction environment is crucial to ensure the desired transformation occurs selectively.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(cyanomethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDLKUYYOPPWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380604 | |

| Record name | cyanomethyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59463-56-8 | |

| Record name | cyanomethyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyanomethyl Ethanethioate and Its Derivatives

Established Synthetic Pathways

A modern and operationally simple method for synthesizing cyanomethyl thioesters involves the use of isothiouronium salts. nih.govacs.org This approach converts carboxylic acids directly into the desired thioesters, notably avoiding the use of odorous and unstable thiols. nih.govnih.gov The isothiouronium reagents themselves are air-stable, odorless, and easily prepared through the high-yielding alkylation of tetramethylthiourea (B1220291) with an appropriate organohalide. acs.org

The reaction demonstrates high functional group tolerance, proceeding efficiently in the presence of functionalities such as hydroxyl groups, which are typically problematic in other methods. acs.orgnih.gov The process is robust and scalable, with one study reporting a 98% yield on a 5 mmol scale. acs.org The reaction can be performed without the exclusion of air, simplifying the experimental setup. acs.orgnih.gov This method can also be integrated into a one-pot procedure for subsequent amide synthesis. nih.govacs.org

A proposed mechanism involves the activation of the carboxylic acid by the isothiouronium salt, forming a reactive intermediate that then facilitates the thioester formation. acs.org Another variation employs a photochemical approach where tetramethylthiourea serves as both a sulfur source and a photoredox catalyst to activate aryl halides, which then react with carboxylic acids via an isothiouronium intermediate to form thioesters. unibo.it

Table 1: Examples of Isothiouronium-Mediated Cyanomethyl Thioester Synthesis from Various Carboxylic Acids Data sourced from The Journal of Organic Chemistry, 2023. acs.org

| Carboxylic Acid Substrate | Product | Yield (%) |

| Cyclohexanecarboxylic acid | Cyanomethyl cyclohexanecarbothioate | 98 |

| (S)-2-Hydroxy-2-phenylacetic acid | (S)-Cyanomethyl 2-hydroxy-2-phenylthioacetate | 83 |

| 4-Bromobenzoic acid | Cyanomethyl 4-bromobenzothioate | 92 |

| Dehydroabietic acid | Cyanomethyl dehydroabietate thioester | 91 |

A conventional and widely used route to thioesters is the reaction of organic halides with potassium thioacetate (B1230152) (KSAc). This nucleophilic substitution reaction is effective for producing alkyl thioacetates from alkyl halides. ias.ac.in To overcome the low solubility of potassium thioacetate in nonpolar solvents, the reaction is typically conducted in polar solvents like ethanol (B145695) or dimethylformamide (DMF). tandfonline.com

A significant improvement involves supporting the potassium thioacetate on silica (B1680970) gel. tandfonline.com This preparation allows the reaction to proceed efficiently in nonpolar solvents like benzene, under mild conditions, and often at room temperature, resulting in good to excellent yields. tandfonline.com This supported-reagent method also simplifies the work-up procedure. tandfonline.com

The methodology has been extended to aryl halides. acs.orgresearchgate.net Palladium-catalyzed coupling reactions enable the synthesis of S-aryl thioacetates from aryl bromides and triflates, tolerating a range of electron-donating and electron-withdrawing groups. researchgate.net More recently, a transition-metal-free approach using visible light has been developed for acceptor-substituted aryl iodides and bromides, which react with potassium thiocarboxylates via an electron donor-acceptor (EDA) complex. acs.orgrsc.org

Table 2: Synthesis of Thioacetates using Silica-Gel Supported Potassium Thioacetate Data sourced from a study on convenient thioacetate synthesis. tandfonline.com

| Halide Substrate | Conditions | Yield (%) |

| Benzyl (B1604629) bromide | Benzene, Room Temp, 10 min | 99 |

| 4-Nitrobenzyl bromide | Benzene, Room Temp, 10 min | 97 |

| 4-Methylbenzyl bromide | Benzene, Room Temp, 10 min | 98 |

| Benzyl chloride | Benzene, Reflux, 3 h | 85 |

A specialized application of thioester synthesis is the formation of cyanomethyl thioglycosides, which are valuable reagents for protein glycosylation. nih.gov A highly efficient method allows for the direct conversion of unprotected reducing sugars into these derivatives. nih.govdntb.gov.ua

The reaction is performed in an aqueous solution and utilizes 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) as an activating agent in the presence of mercaptoacetonitrile (B8634862) and a base like triethylamine (B128534). nih.govresearchgate.net This process is completely stereoselective, yielding the 1,2-trans thioglycosides. dntb.gov.ua A key advantage of this protecting-group-free strategy is its ability to work directly with free sugars in water, circumventing multiple protection and deprotection steps that are common in carbohydrate chemistry. dntb.gov.uaresearchgate.net The method is applicable to a range of sugars, including complex oligosaccharides. dntb.gov.ua

Thioacetic acid is a direct and common reagent for the synthesis of thioesters from various precursors. rsc.org One established method is the Mitsunobu reaction, where an alcohol is converted to a thioester using thioacetic acid in the presence of a phosphine (B1218219) and an azodicarboxylate.

A more recent, one-pot, solvent-less protocol involves the reaction of benzylic, allylic, or tertiary alcohols with neat thioacetic acid, catalyzed by tetrafluoroboric acid (HBF₄). nih.gov This method provides good to excellent yields (up to 99%) for a broad scope of alcohols under mild, room temperature conditions. nih.govresearchgate.net Kinetic studies of this reaction indicate the intermediate formation of an acetate (B1210297) and a thionoacetate before the final S-thioacetate product is formed. nih.gov Thioesters can also be generated from the reaction of thioacetic acid with thiols in water, a process that can be driven forward by coupling it to the formation of iron sulfide. rsc.org

The most traditional and fundamental method for thioester synthesis involves the acylation of thiols or their corresponding thiolates. researchgate.netresearchgate.net This can be achieved using a variety of acylating agents. researchgate.net

Commonly used acylating agents include:

Acyl Chlorides and Anhydrides: These highly reactive carboxylic acid derivatives react readily with thiols, often in the presence of a base to neutralize the HCl or carboxylic acid byproduct. researchgate.net

Carboxylic Acids with Coupling Reagents: Carboxylic acids can be coupled directly with thiols using dehydrating agents. Dicyclohexylcarbodiimide (DCC) is a classic reagent for this purpose, often accelerated by the addition of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Other modern coupling reagents like T3P (Propylphosphonic Anhydride) are also used.

N-Acylbenzotriazoles: These compounds serve as mild and effective neutral S-acylating agents for reacting with various thiols under gentle conditions. organic-chemistry.org

These methods are foundational in organic chemistry but can sometimes require harsh conditions or produce stoichiometric byproducts that complicate purification. researchgate.netias.ac.in

2-Chloro-1,3-dimethylimidazolinium chloride (DMC) is a versatile and powerful dehydrating agent that serves as an effective alternative to carbodiimides like DCC. cmu.edu It is a crystalline, water-soluble solid prepared from 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). cmu.edu

DMC facilitates the intermolecular condensation of carboxylic acids with a variety of nucleophiles, including thiols, under nearly neutral conditions to form esters and thioesters. cmu.edu The reaction proceeds by activating the carboxylic acid, after which the nucleophile attacks. A significant advantage of DMC is that the byproduct, DMI, is water-soluble, which greatly simplifies the purification of the final product compared to the insoluble urea (B33335) byproduct from DCC. cmu.edu

This reagent has proven particularly effective in carbohydrate chemistry for the direct, stereoselective synthesis of cyanomethyl thioglycosides from unprotected sugars in aqueous media, as detailed in section 2.1.3. nih.govresearchgate.net Its utility also extends to the construction of various heterocyclic compounds through intramolecular dehydration reactions. cmu.edu

Utilization of Beta-Lactone Ring Opening

A notable strategy for the synthesis of β-hydroxy amides and related structures involves the ring-opening of β-lactones. beilstein-journals.orggoogle.com This method is particularly useful for creating complex molecules with specific stereochemistry. The process typically begins with the formation of a β-lactone, a four-membered cyclic ester, which is then subjected to nucleophilic attack. google.com

In one approach, an N-heterocyclic carbene (NHC)-catalyzed formal [2 + 2] cycloaddition between α-aroyloxyaldehydes and trifluoroacetophenones can be used to generate the β-lactone intermediate. beilstein-journals.org However, these intermediates can be unstable and difficult to isolate via chromatographic purification. beilstein-journals.org To overcome this, the β-lactone is often generated in situ and immediately reacted with a nucleophile, such as an amine, to yield the desired β-hydroxyamide. beilstein-journals.org This ring-opening step is a stereospecific process, allowing for the creation of products with high diastereoselectivity and enantioselectivity. beilstein-journals.orggoogle.com

For instance, the reaction of a β-lactone with allylamine (B125299) can produce β-trifluoromethyl-β-hydroxyamides in moderate to good yields as single diastereoisomers. beilstein-journals.org The versatility of this method is demonstrated by its application in the synthesis of various substituted β-lactones, which serve as valuable building blocks for other organic compounds due to the ring strain that facilitates ring-opening reactions. google.com A novel approach to synthesizing stereoisomers of L-thiothreonine also utilizes the ring-opening of an intermediate L-threonyl-β-lactone with thioacetate as the nucleophile, highlighting the utility of this strategy in preparing amino acid derivatives. nih.gov

| Reactants | Catalyst/Reagent | Product | Yield | Reference |

| α-Aroyloxyaldehyde, Trifluoroacetophenone | N-Heterocyclic Carbene (NHC) | β-Lactone Intermediate | Not Isolated | beilstein-journals.org |

| β-Lactone Intermediate, Allylamine | - | β-Trifluoromethyl-β-hydroxyamide | Moderate to Good | beilstein-journals.org |

| L-Threonyl-β-lactone, Potassium Thioacetate | - | N-(6-Nitroveratryloxycarbonyl)-S-acetyl-L-thiothreonine | 82-85% | nih.gov |

One-Pot Procedures for Cyanomethyl Thioesters and Subsequent Amides

Recent advancements have led to the development of efficient one-pot procedures for the synthesis of cyanomethyl thioesters and their subsequent conversion to amides. consensus.appnih.govacs.org These methods offer significant advantages by reducing the number of purification steps, saving time, and minimizing waste.

A key development in this area is the use of isothiouronium salts as reagents for the synthesis of cyanomethyl thioesters from carboxylic acids. consensus.appnih.govacs.org This approach avoids the use of odorous and unstable thiols and demonstrates high functional group tolerance. consensus.appnih.govacs.org The reaction can be carried out without the exclusion of air, simplifying the experimental setup. acs.org

Following the formation of the cyanomethyl thioester, an amine can be directly added to the reaction mixture to produce the corresponding amide. nih.govacs.org This one-pot, two-step process has been shown to be effective for a range of amines, including those with aliphatic and benzylic substituents, as well as secondary amines like morpholine. nih.govacs.org The reaction proceeds in moderate to good yields. acs.org This streamlined synthesis provides a practical and accessible route to a variety of amide compounds from simple carboxylic acid precursors.

| Starting Material | Reagent | Intermediate | Subsequent Reactant | Final Product | Yield (Amide) | Reference |

| Carboxylic Acid | Isothiouronium Salt | Cyanomethyl Thioester | Amine | Amide | Moderate to Good | nih.govacs.org |

Novel and Emerging Synthetic Approaches

Development of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of cyanomethyl ethanethioate and its derivatives to minimize environmental impact and enhance sustainability. ijnc.irsynthiaonline.comacs.org This involves a shift from traditional methods that often rely on hazardous reagents and solvents towards more eco-friendly alternatives. ijnc.ir Key areas of focus include the use of safer solvents, the development of catalytic methods, and the implementation of energy-efficient reaction conditions. synthiaonline.comacs.org

Solvent-free synthesis has emerged as a significant green chemistry technique, reducing pollution and improving reaction efficiency by eliminating volatile organic solvents. ijrpr.comdergipark.org.tr Reactions are conducted by directly mixing the reactants, often with the aid of a catalyst or physical grinding (mechanochemistry). ijrpr.comrsc.org

Another approach involves the use of environmentally benign solvents. Water is considered an ideal green solvent due to its abundance and non-toxic nature. ijnc.ir Supercritical carbon dioxide (scCO₂) is also utilized as a green solvent, offering tunable properties and easy separation from products. ijnc.ir

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with lower energy requirements and reduced waste. ijnc.iracs.org The development of highly selective catalytic reagents is superior to the use of stoichiometric reagents. acs.org For instance, the synthesis of benzothiophene (B83047) derivatives can be achieved through Pd-catalyzed or radical-promoted heterocyclodehydration. researchgate.net Copper-catalyzed reactions have also been employed for the synthesis of various sulfur-containing heterocycles. conicet.gov.ar The design of reagents, such as isothiouronium salts for thioester synthesis, aligns with green chemistry principles by offering stable and less hazardous alternatives to traditional reagents. consensus.appresearchgate.net

Microwave-assisted synthesis has become a popular tool in green chemistry for its ability to significantly accelerate reaction rates through rapid and uniform heating. ijrpr.comamazonaws.comoatext.comcem.com This technique often leads to higher yields and cleaner reactions compared to conventional heating methods. amazonaws.comsemanticscholar.org

Microwave irradiation has been successfully applied to a variety of solvent-free reactions, further enhancing their green credentials. cem.comsemanticscholar.org For example, the synthesis of α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide can be efficiently carried out under microwave irradiation in the absence of a solvent. oatext.com The synthesis of N-(cyanomethyl)-2-alkylpyridinium salts and their subsequent conversion to pyrido[2,3-b]indolizines can also be achieved using microwave assistance in benign solvents. mdpi.com This method has been shown to be 6 to 24 times faster than previously reported synthetic routes for certain thiol preparations, with isolated yields often exceeding 90%. amazonaws.com

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Solvent-Free Synthesis | Reduces or eliminates volatile organic solvents, minimizes waste. | Mechanochemical synthesis of pharmaceutically important molecules. | ijrpr.comrsc.org |

| Benign Solvents | Utilizes non-toxic and abundant solvents like water and scCO₂. | Reactions in aqueous media or supercritical fluids. | ijnc.ir |

| Catalytic Methods | Lowers energy requirements, reduces waste, high selectivity. | Pd-catalyzed synthesis of benzothiophenes. | researchgate.net |

| Microwave-Assisted Synthesis | Rapid and uniform heating, accelerated reaction rates, higher yields. | One-pot synthesis of thiols from halides and potassium thioacetate. | amazonaws.comoatext.com |

Stereoselective and Regioselective Synthesis

The controlled synthesis of specific isomers is a cornerstone of modern organic chemistry. Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites, while stereoselectivity is the preference for the formation of a particular stereoisomer. egrassbcollege.ac.inwikipedia.org

Stereoselectivity in the synthesis of thioacetate-containing compounds can be achieved through various methods. One powerful strategy involves using a molecule with a pre-existing chiral center to direct the approach of incoming reagents. For instance, the synthesis of specific stereoisomers of L-thiothreonine derivatives involves the formation of an intermediate β-lactone, which is then opened by the nucleophilic attack of potassium thioacetate. nih.gov This ring-opening occurs with a defined stereochemistry, leading to the desired product with high selectivity. nih.gov Another controlling factor is steric hindrance, where the sheer bulk of certain parts of a molecule physically blocks reaction from one face, forcing it to occur on the less hindered side. nih.gov This principle allows for efficient facial stereodifferentiation, resulting in high diastereoselectivity. nih.gov In the realm of biocatalysis, enzymes like monooxygenases and lactonases have been employed for the enantioselective synthesis of chiral sulfur compounds, achieving excellent enantiomeric excess (up to 99% ee). ucl.ac.uk

Regioselectivity is crucial when a molecule possesses multiple functional groups that could potentially react. egrassbcollege.ac.in Classic examples of regioselectivity are found in reactions like the addition of protic acids to alkenes, governed by Markovnikov's rule. wikipedia.org In the synthesis of complex molecules, achieving regioselectivity prevents the formation of unwanted structural isomers. For example, in the functionalization of pyridine (B92270) rings, which have multiple positions susceptible to attack, employing a blocking group can direct alkylation exclusively to the desired C-4 position. organic-chemistry.org Similarly, precursor-directed synthesis can achieve regioselectivity through oxidative cyclization, where the initial structure of the reactant dictates the final structure of the product. rsc.org

Protecting Group Strategies and Deprotection Methodologies

In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org This temporary modification is achieved using a "protecting group." The process involves three key stages: introduction of the group, performing the desired chemical transformation, and subsequent removal (deprotection) of the group to restore the original functionality. organic-chemistry.orgbham.ac.uk

An advanced approach is the use of orthogonal protecting groups, which allows for the selective deprotection of one group in the presence of others. rsc.orgnumberanalytics.com This strategy is vital for syntheses requiring sequential modifications at different sites. bham.ac.uk For example, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine on the same molecule would remain intact, as it requires basic conditions for removal. organic-chemistry.org

The cyanomethyl (CNMe) group itself can be utilized as an effective orthogonal protecting group for hydroxyl functionalities, particularly in saccharide chemistry. rsc.org The CNMe ether is stable under many standard reaction conditions used to remove other common protecting groups like benzyl, silyl (B83357) ethers, and acetals. Its removal is achieved selectively and rapidly under specific conditions, such as using sodium naphthalenide, without affecting other parts of the molecule. rsc.org

Deprotection of the target thioester functional group, such as the S-acetyl in this compound, must also be considered. While strong bases can be used, milder, more chemoselective methods are often preferred to avoid degrading sensitive substrates. nih.gov One such method is a thiotransesterification approach using thioglycolic acid (TGA) in mild aqueous conditions, which effectively removes the acetyl group while avoiding common side reactions like oxidation. nih.gov

| Protecting Group | Functionality Protected | Common Protection Reagents | Stable To | Deprotection Conditions | Reference |

|---|---|---|---|---|---|

| Cyanomethyl (CNMe) Ether | Alcohol (Hydroxyl) | Not specified | Standard reagents for ether, ester, and acetal (B89532) deprotection | Sodium naphthalenide | rsc.org |

| tert-Butyldimethylsilyl (TBDMS) | Alcohol (Hydroxyl) | TBDMS-Cl, Imidazole | Mild acid, base | Fluoride ion source (e.g., TBAF), strong acid | uwindsor.ca |

| Benzyl (Bn) Ether | Alcohol (Hydroxyl) | Benzyl bromide (BnBr), NaH | Acid, base, many redox reagents | Hydrogenolysis (H₂, Pd/C) | uwindsor.ca |

| Acetyl Thioester (S-Ac) | Thiol | Potassium thioacetate | Mildly acidic/basic conditions | Thioglycolic acid (TGA), NaOH, NaOMe | nih.gov |

Mechanistic Investigations of this compound Formation

Understanding the precise step-by-step pathway, or mechanism, by which a reaction occurs is fundamental to optimizing reaction conditions and improving yields. This section examines the proposed mechanisms, key intermediates, and analytical studies related to the formation of this compound.

Proposed Reaction Mechanisms

Several mechanistic pathways for the formation of cyanomethyl thioesters have been proposed, depending on the starting materials and reagents.

One well-documented method involves the reaction of a carboxylic acid with an isothiouronium salt, specifically 2-(cyanomethyl)-1,1,3,3-tetramethylisothiouronium bromide. acs.org The proposed mechanism likely begins with the formation of an initial adduct (I in the table below). This intermediate can then liberate cyanomethylthiolate to form a second intermediate (II ), which is subsequently attacked by a nucleophile at the carbonyl carbon to yield the thioester. acs.org An alternative pathway from intermediate I involves bromide acting as a nucleophile to form a highly reactive acid bromide (III ), which is then rapidly converted to the thioester by the thiolate. acs.org

Another potential mechanism involves the generation of a cyanomethyl radical (•CH₂CN). encyclopedia.pub In this pathway, an oxidant such as tert-butyl benzoperoxoate (TBPB) is heated to generate radicals, which then abstract a hydrogen atom from acetonitrile (B52724) (the solvent and reactant) to form the cyanomethyl radical. encyclopedia.pub This radical can then engage in subsequent steps to form the final product.

The formation of imines from aldehydes/ketones and primary amines proceeds through a well-established addition-elimination mechanism, often summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) under acidic conditions. masterorganicchemistry.com While not a direct synthesis of thioesters, this illustrates the multi-step nature of similar condensation reactions.

Role of Intermediates in Reaction Pathways

In the isothiouronium-mediated synthesis, the reaction proceeds through at least one, and possibly two, distinct intermediates as outlined in the table below. acs.org The direct formation of the thioester from intermediate II or its formation via a reactive acyl bromide intermediate (III ) represent two plausible routes. acs.org

In radical-based cyanomethylation reactions, the cyanomethyl radical is the critical intermediate that adds to the substrate. encyclopedia.pub Alternatively, in base-promoted syntheses, the deprotonation of acetonitrile can lead to the formation of a cyanomethyl carbanion ([CH₂CN]⁻), which acts as a potent nucleophile. rsc.orgthieme-connect.com In reactions involving thiocarbonyl compounds, reactive thiocarbonyl ylides have been identified as key intermediates that can undergo various cyclization reactions. uzh.ch

| Proposed Intermediate | Description | Associated Reaction Type | Reference |

|---|---|---|---|

| Adduct I | Initial adduct from carboxylic acid and isothiouronium salt. | Isothiouronium-mediated thioester synthesis | acs.org |

| Intermediate II | Species formed after liberation of cyanomethylthiolate. | Isothiouronium-mediated thioester synthesis | acs.org |

| Acyl Bromide III | Alternative reactive intermediate formed by bromide attack. | Isothiouronium-mediated thioester synthesis | acs.org |

| Cyanomethyl Radical (•CH₂CN) | A neutral radical species. | Radical-based cyanomethylation | encyclopedia.pub |

| Cyanomethyl Carbanion ([CH₂CN]⁻) | A negatively charged nucleophilic species. | Base-promoted cyanomethylation | rsc.orgthieme-connect.com |

| Thiocarbonyl Ylide | A 1,3-dipolar species containing sulfur. | Reactions of thiocarbonyl compounds | uzh.ch |

Kinetic and Computational Studies on Reaction Mechanisms

To distinguish between proposed mechanisms and to gain a deeper quantitative understanding of a reaction, chemists employ kinetic experiments and computational modeling. mdpi.comnih.gov Kinetic studies measure reaction rates to determine the reaction order and identify the rate-limiting step, while computational chemistry, especially Density Functional Theory (DFT), can be used to calculate the energy of intermediates and transition states. ucl.ac.uknih.gov

For example, computational studies on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction have been used to calculate the activation energies for different mechanistic pathways. rsc.org By comparing the energy barriers, researchers can determine the most likely route the reaction will take. rsc.org A similar approach could be applied to the formation of this compound to evaluate the energetic feasibility of the radical versus ionic pathways.

Kinetic analyses can provide compelling evidence for a particular mechanism. In the synthesis of a derivative, S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate, careful control of the temperature profile was found to be essential, indicating that the reaction is under kinetic control where the product distribution is determined by the rates of competing pathways. smolecule.com In a different system studying urethane (B1682113) cleavage, experimental kinetics showed a second-order rate dependence on the urethane concentration. nih.gov This suggested an auto-catalytic mechanism where a product or intermediate catalyzes the reaction, a hypothesis that was subsequently supported by computational modeling of the transition states. nih.gov These approaches provide powerful tools for elucidating the complex mechanisms of thioester formation.

| System Studied | Methodology | Key Finding | Reference |

|---|---|---|---|

| Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | DFT Calculations (MN12-L/Def2-SVP) | Calculated activation energies for mononuclear vs. binuclear pathways, showing the binuclear path to be more favorable with certain ligands. | rsc.org |

| Urethane Formation and Cleavage | Quantum Chemistry (DFT) and Transition State Theory | Identified transition states for non-catalytic and auto-catalytic pathways; predicted rate constants agreed with experiments. | nih.gov |

| Biocatalytic synthesis of chiral sulfur compounds | Computational analysis and site-directed mutagenesis | Provided mechanistic insights into the roles of specific amino acid residues in the enzyme's active site during biotransformations. | ucl.ac.uk |

| Synthesis of Mg-Doped LiMn₂O₄ | Kinetic analysis of thermal decomposition | Determined that CO₂ desorption was the limiting step for the formation of the thermodynamically stable spinel phase. | mdpi.com |

Reactivity and Reaction Mechanisms Involving Cyanomethyl Ethanethioate

Nucleophilic Acyl Substitution Reactions

The thioester functional group in cyanomethyl ethanethioate is a key site for nucleophilic acyl substitution reactions. The carbonyl carbon is rendered electrophilic by the adjacent sulfur and oxygen atoms, making it susceptible to attack by nucleophiles.

Cyanomethyl thioesters have been identified as effective precursors for the synthesis of amides. They undergo amidation by reacting with a diverse range of amines under relatively mild conditions. acs.org Research has demonstrated that cyanomethyl thioesters readily react with amines in acetonitrile (B52724) at moderately elevated temperatures to yield the corresponding amides. This reactivity extends to primary and secondary amines, including those with aliphatic substituents and those bearing additional functional groups such as hydroxyls. acs.org For instance, reactions with amines featuring aliphatic groups, as well as with allylamine (B125299), α-secondary benzylic amines, pyridin-2-ylmethanamine, and morpholine, proceed to give the amide products in excellent yields. acs.org This highlights the utility of this compound as a versatile acylating agent for the formation of C-N bonds.

The following table summarizes the scope of amines used in amidation reactions with cyanomethyl thioesters:

| Amine Type | Substituent Examples | Reactivity |

| Primary Aliphatic | Simple alkyl chains | Excellent yields |

| Functionalized Primary | Hydroxyl-containing | Well-tolerated |

| Unsaturated Primary | Allylamine | Amenable to coupling |

| Benzylic Primary | α-secondary benzylamine | Amenable to coupling |

| Heterocyclic Primary | Pyridin-2-ylmethanamine | Amenable to coupling |

| Secondary Cyclic | Morpholine | Suitable substrate |

Table based on findings from a study on the synthesis and application of cyanomethyl thioesters. acs.org

Thioesters, such as this compound, exhibit different reactivity profiles compared to their oxygen-containing analogs, oxoesters (e.g., ethyl acetate). The primary difference lies in the electrophilicity of the carbonyl carbon. Due to the larger size and lower electronegativity of the sulfur atom compared to oxygen, the C-S bond in a thioester is weaker and more polarized than the C-O bond in an oxoester. fiveable.me This results in the carbonyl carbon of the thioester being more electrophilic and, consequently, more susceptible to nucleophilic attack. fiveable.me

Computational studies and experimental observations confirm this trend. While thioesters and oxoesters show similar reactivity toward strong nucleophiles like hydroxide (B78521), thioesters are significantly more reactive toward weaker nucleophiles such as amines. fiveable.me This enhanced reactivity allows thioesters to participate more readily in nucleophilic acyl substitution reactions, making them valuable intermediates in organic synthesis. fiveable.me The greater carbon acidity of thioesters compared to oxoesters also points to the higher stability of the resulting enolate intermediate, which is relevant in base-catalyzed reactions. nih.gov

Cycloaddition Reactions

The unsaturated nature of the nitrile group and the potential for the thioester to act as a dienophile or participate in other cycloaddition pathways make this compound a candidate for such reactions.

A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile, resulting in the formation of a five-membered ring. wikipedia.orgorganic-chemistry.org The dipolarophile is typically an electron-deficient alkene or alkyne, but other π-systems, including nitriles, can also participate. organic-chemistry.org In the context of this compound, the cyanomethyl group (-CH₂CN) contains a nitrile (C≡N) triple bond which could potentially act as a dipolarophile.

These reactions are stereospecific and provide a powerful method for synthesizing five-membered heterocycles. wikipedia.org While the general mechanism is well-established, specific examples of this compound itself participating as a dipolarophile in a 1,3-dipolar cycloaddition are not prominently described in the literature. However, related S-cyanomethyl compounds have been shown to be precursors for species like azomethine ylides, which then undergo 1,3-dipolar cycloadditions.

This compound and its derivatives can undergo various intramolecular cyclization reactions, leading to the formation of heterocyclic structures. These reactions can be promoted by bases, transition metals, or radical initiators.

One notable example is the base-promoted annulation of o-(cyanomethyl)aryl thioesters with thiophenols, which provides access to 3-thiolated isoquinolones. researchgate.net This reaction demonstrates a direct intramolecular cyclization pathway involving a cyanomethyl thioester derivative. Furthermore, palladium-catalyzed intramolecular cyclization-thiocarbonylation cascades using thioesters have been developed to afford a range of heterocyclic compounds, including chromane, indoline, and oxindole (B195798) derivatives. researchgate.net These processes showcase the utility of the thioester group in transition-metal-mediated ring-forming reactions.

Free-radical cyclizations also offer a pathway for the intramolecular transformation of molecules containing thioester groups. thieme-connect.de In some cases, the cyclization of substrates containing a cyano group can proceed via different pathways depending on the reaction conditions (acidic vs. basic), leading to different cyclic products. mdpi.com

Rearrangement Reactions

Rearrangement reactions involve the reorganization of a molecule's carbon skeleton to form a structural isomer. rroij.com These reactions are fundamental in organic synthesis for constructing complex molecular architectures. numberanalytics.com While no specific rearrangement reaction of the entire this compound molecule is prominently documented, the reactivity of its constituent functional groups suggests potential pathways.

The cyanomethyl group itself can play a role in certain rearrangements. For instance, in the aza-Cope rearrangement, a cyanomethyl group has been utilized as a leaving group to facilitate the formation of an iminium ion, which is a key intermediate in the reaction cascade. lscollege.ac.in This process is valuable for the synthesis of polysubstituted pyrrolidines and indolizidines. lscollege.ac.in The involvement of the cyanomethyl group in this context highlights its electronic influence and ability to participate in complex reaction sequences. Other major rearrangement reactions, such as the Claisen, Pinacol, or Beckmann rearrangements, are well-established but their direct application to this compound is not described. numberanalytics.comslideshare.nettmv.ac.in

Transition Metal-Catalyzed Transformations

This compound, as a bifunctional molecule containing both a thioester and a nitrile group, exhibits versatile reactivity in the presence of transition metal catalysts. These catalysts can selectively activate different bonds within the molecule, leading to a variety of synthetically useful transformations.

Copper catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom bonds under relatively mild conditions. While specific copper-catalyzed reactions directly employing this compound are not extensively documented, the reactivity of the thioester and cyanomethyl moieties can be inferred from analogous systems. Copper catalysts are known to facilitate C–S bond formation, and the synthesis of thioesters can be achieved through copper-catalyzed coupling of thiols with various partners. For instance, copper-catalyzed coupling of aldehydes and thiols in water, using tert-butyl hydroperoxide (TBHP) as an oxidant, has been shown to be compatible with a range of functional groups, including nitriles. rsc.org

Furthermore, copper catalysts, often in combination with other metals, have been used in multicomponent reactions involving the cyanomethyl group. A cooperative catalytic system of CuCl and Cu(OTf)₂ has been shown to effectively catalyze the three-component coupling of amines, formaldehyde, and trimethylsilyl (B98337) cyanide (TMSCN) to produce cyanomethylamines. mdpi.comnih.gov This highlights the ability of copper to mediate reactions involving the cyanomethyl precursor, acetonitrile, suggesting its potential to participate in transformations of this compound.

In one documented instance, copper cyanide (CuCN) was used as a catalyst in the oxidative thioesterification of aroylhydrazides with disulfides, demonstrating good to excellent yields and a broad functional group tolerance. organic-chemistry.org This type of transformation underscores the utility of copper in facilitating the formation of the thioester linkage, a key structural feature of this compound.

A plausible, though not explicitly demonstrated, copper-catalyzed reaction of this compound could involve the coupling of the thioester moiety. For example, in a base-promoted annulation of a related compound, o-(cyanomethyl)aryl thioester, with thiophenols, copper catalysis plays a crucial role in C-S bond formation. researchgate.net

| Catalyst System | Reactants | Product Type | Reference |

| Cu(I) salt | Aldehyde, Thiol | Thioester | rsc.org |

| CuCl / Cu(OTf)₂ | Amine, Formaldehyde, TMSCN | Cyanomethylamine | mdpi.comnih.gov |

| CuCN | Aroylhydrazide, Disulfide | Thioester | organic-chemistry.org |

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Thioesters have emerged as viable coupling partners in various palladium-catalyzed reactions, often proceeding via activation of the C–S bond. While direct cross-coupling examples with this compound are not prevalent in the literature, the reactivity can be extrapolated from similar thioester substrates.

Palladium-catalyzed cross-coupling reactions of thioesters can proceed through several mechanistic pathways, including decarbonylative coupling. For instance, the palladium-catalyzed reaction of benzyl (B1604629) thioacetates with aryl halides has been developed to form benzyl aryl thioethers. nih.gov This suggests that this compound could potentially undergo a similar reaction with aryl halides to form cyanomethyl aryl sulfides, with the expulsion of the acetyl group.

A general catalytic cycle for such cross-coupling reactions typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a suitable reagent or, in the case of thioesters, a more complex activation and coupling sequence. uwindsor.ca The synthesis of S-aryl thioesters has been achieved through the palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides, showcasing excellent functional group tolerance for moieties like cyanide. rsc.org This indicates that the nitrile group in this compound would likely be compatible with such palladium-catalyzed conditions.

Moreover, palladium catalysts have been employed for the direct cyanomethylation of unactivated C(sp³)–H bonds using acetonitrile, the parent nitrile of the cyanomethyl group. iu.edu This reaction proceeds via a palladium(II)/palladium(IV) catalytic cycle and demonstrates the feasibility of involving the cyanomethyl unit in palladium-mediated transformations. A reductive cross-coupling of carboxylic acids with thiols to produce thioesters has also been achieved using palladium catalysis, highlighting the versatility of this metal in thioester synthesis. rsc.org

| Catalyst System | Coupling Partners | Product Type | Reference |

| Pd₂(dba)₃ / Ligand | Benzyl Thioacetate (B1230152), Aryl Halide | Benzyl Aryl Thioether | nih.gov |

| Pd(dba)₂ / dppb | Aryl Iodide, Aryl Sulfonyl Hydrazide, CO | S-Aryl Thioester | rsc.org |

| Pd(OAc)₂ / Ligand | Carboxylic Acid, Thiol | Thioester | rsc.org |

| Pd(OPiv)₂ / Ligand | Aliphatic Amide, Acetonitrile | Cyanomethylated Amide | iu.edu |

Functional Group Compatibility and Selectivity in Reactions

The synthetic utility of a chemical compound is often defined by its functional group compatibility and the selectivity it exhibits in chemical reactions. This compound, possessing both a thioester and a nitrile, presents interesting challenges and opportunities in terms of selective transformations.

Functional Group Compatibility:

Recent studies on the synthesis of cyanomethyl thioesters have highlighted their remarkable functional group tolerance. In a method utilizing an isothiouronium salt for the conversion of carboxylic acids to cyanomethyl thioesters, a wide array of functional groups were well-tolerated. acs.org This includes electron-donating and electron-withdrawing substituents on aromatic rings, as well as heteroaromatic systems. acs.org Crucially, hydroxyl groups were found to be compatible with the reaction conditions, which is a significant advantage as they often require protection in other synthetic methods. acs.org The procedure was also shown to be tolerant of various amines in subsequent amide coupling reactions, including those with aliphatic substituents, hydroxyl groups, allyl groups, and secondary amines like morpholine. acs.org

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions involving this compound, the relative reactivity of the thioester and the nitrile group will dictate the outcome. The thioester can act as an acylating agent, while the nitrile can undergo hydrolysis, reduction, or addition reactions. For example, the reaction of cyanomethyl thioesters with amines to form amides proceeds chemoselectively at the thioester, leaving the nitrile group intact. acs.org This allows for the cyanomethyl thioester to serve as a stable, yet reactive, precursor for amidation.

Diastereoselectivity:

Diastereoselectivity becomes relevant when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. While specific studies on the diastereoselective reactions of this compound are limited, the principles can be inferred from related systems. For example, in the synthesis of a cyanomethyl thioester from a diastereomerically pure cyclopropane (B1198618) carboxylic acid, the reaction proceeded smoothly without epimerization, indicating the stereochemical integrity of the existing stereocenters was maintained. acs.org In another instance, the addition of cyanomethyllithium to a chiral 1-chlorovinyl p-tolyl sulfoxide (B87167) proceeded with diastereoselectivity, where the incoming nucleophile preferentially attacked one face of the molecule to avoid steric hindrance. uoguelph.ca This suggests that reactions at the α-carbon of the thioester in this compound could potentially be controlled to achieve a desired diastereomeric outcome, particularly with the use of chiral auxiliaries or catalysts.

| Selectivity Type | Key Findings | Tolerated/Unreactive Groups | Reactive Group | Reference |

| Functional Group Compatibility | High tolerance in isothiouronium-mediated synthesis and subsequent amidation. | -OH, -NH₂, allyl, heteroaromatics | Carboxylic Acid, Amine | acs.org |

| Chemoselectivity | Selective amidation at the thioester functionality. | Nitrile | Thioester | acs.org |

| Diastereoselectivity | Preservation of existing stereocenters during synthesis. | - | Thioester formation | acs.org |

| Diastereoselectivity | Face-selective addition of a cyanomethyl nucleophile to a chiral substrate. | - | C=C double bond | uoguelph.ca |

Applications of Cyanomethyl Ethanethioate in Organic Synthesis

Precursors to Amides and Other Carboxylic Acid Derivatives

Cyanomethyl ethanethioate has been identified as an effective precursor for the synthesis of amides. The thioester group acts as an activated carboxylic acid equivalent, readily undergoing aminolysis. Research has demonstrated that cyanomethyl thioesters can react with a wide array of primary and secondary amines under mild conditions, typically in a solvent like acetonitrile (B52724) at slightly elevated temperatures, to produce the corresponding amides in high yields. acs.org

This method exhibits excellent functional group tolerance. For instance, amines bearing hydroxyl groups react smoothly without the need for protecting groups. acs.org The reaction is amenable to various types of amines, including those with aliphatic substituents, allylamine (B125299), and α-secondary benzylic amines. acs.org The operational simplicity of this transformation, which can often be performed without the strict exclusion of air, makes it a practical and accessible route for amide bond formation. acs.org

The synthesis of these cyanomethyl thioesters can be achieved from carboxylic acids using isothiouronium salts, a method that also shows high functional group tolerance and avoids the use of unstable thiols. acs.org This allows for a two-step or even a one-pot procedure for converting carboxylic acids directly to amides, with this compound acting as a key intermediate. acs.org

| Amine Substrate | Product | Yield |

|---|---|---|

| Aliphatic Amines (e.g., Butylamine) | N-Butylacetamide | Excellent |

| Amines with Hydroxyl Groups (e.g., Ethanolamine) | N-(2-hydroxyethyl)acetamide | Well-tolerated |

| Allylamine | N-Allylacetamide | Good |

| α-Secondary Benzylic Amine | Corresponding Amide | Good |

| Secondary Amines (e.g., Morpholine) | N-Acetylmorpholine | Good |

Role in Peptide Ligation Strategies

The thioester functionality is central to several key peptide ligation strategies, which are methods for joining unprotected peptide segments to form a larger protein. While direct use of this compound is not extensively documented, its structure as a thioester makes it a relevant model for understanding these processes. Strategies like native chemical ligation (NCL) rely on the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. neb.com

The general mechanism involves:

Transthioesterification : The sulfhydryl group of the N-terminal cysteine attacks the C-terminal thioester of the other peptide fragment.

S-N Acyl Rearrangement : This initial ligation product undergoes a spontaneous and irreversible intramolecular rearrangement, where the nitrogen of the cysteine amide bond attacks the thioester carbonyl carbon. This forms a stable, native peptide bond at the ligation site. neb.com

Recent studies have highlighted the importance of thioesters in prebiotic peptide synthesis, suggesting that thioester-dependent ligations were crucial before the evolution of RNA-dependent protein synthesis. nih.gov For example, thioacetate (B1230152) has been shown to acylate α-aminonitriles in water, activating them for subsequent reactions that lead to peptide bond formation. springernature.com This highlights the fundamental reactivity of the thioester group, as found in this compound, in the context of creating peptide linkages.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for synthesizing a variety of heterocyclic compounds due to its reactive centers: the thioester carbonyl, the sulfur atom, and the active methylene (B1212753) group adjacent to the nitrile. google.comsioc-journal.cn

The synthesis of the thiazole (B1198619) ring often involves the condensation of a compound containing a thiol or thiocarbonyl group with an α-haloketone, a strategy known as the Hantzsch thiazole synthesis. nih.gov While not a direct reactant, this compound can serve as a synthon for components in thiazole synthesis. For example, hydrolysis of the thioester would yield thioacetic acid, a source of sulfur.

Alternatively, the active methylene group of this compound can be functionalized. The compound can react with a base to form a carbanion, which can then participate in reactions to build the thiazole backbone. Some modern methods for thiazole synthesis utilize thiosemicarbazone derivatives reacting with α-haloketones. nih.govmdpi.com The structural motifs within this compound can be manipulated to form such precursors.

The most common route to benzothiazoles is the condensation of 2-aminothiophenol (B119425) with a compound containing a carbonyl or cyano group. mdpi.comresearchgate.net For example, 2-cyanomethyl-1,3-benzothiazole has been synthesized by reacting 2-aminothiophenol with malononitrile. researchgate.netmdpi.com

This compound offers a potential pathway for this synthesis. The thioester can act as a carbonyl equivalent. In a plausible reaction, the amino group of 2-aminothiophenol could attack the electrophilic carbonyl carbon of the thioester. Subsequent intramolecular cyclization, driven by the attack of the thiol group onto the nitrile, would lead to the formation of the benzothiazole (B30560) ring system. This approach leverages the inherent reactivity of both the thioester and the cyanomethyl functionalities.

The synthesis of highly substituted pyrroles and pyridines can be achieved through various cyclization and cycloaddition strategies. rsc.orglibretexts.org The cyanomethyl group is a key feature in precursors for these syntheses. For instance, new pyrrole (B145914) derivatives have been synthesized via the 1,3-dipolar cycloaddition reaction of benzimidazolium N-ylides, generated from 1-methyl-3-cyanomethyl benzimidazolium bromide, with activated alkynes. nih.govmdpi.com

This compound can serve as a starting material to generate such cyanomethyl-functionalized building blocks. The active methylene group can be deprotonated and used in Knoevenagel or Michael-type reactions, which are fundamental steps in many pyridine (B92270) and pyrrole syntheses. Furthermore, photochemical reactions have been shown to convert pyridines into pyrrolidine (B122466) derivatives, demonstrating the transformative potential in heterocyclic chemistry. osaka-u.ac.jp

The construction of fused heterocyclic systems like pyrimidoquinolines often relies on multicomponent reactions. nih.govnih.govmdpi.com These one-pot procedures typically involve the condensation of an amine or diamine, a β-dicarbonyl compound, and an aldehyde. semanticscholar.orgsharif.edu

The functional groups in this compound make it a suitable candidate for participating in such reactions. The active methylene group can act as the nucleophilic component, similar to a β-dicarbonyl compound, in cyclocondensation reactions. The thioester can serve as an electrophilic partner after initial transformation. For instance, reaction with an amidine could lead to a pyrimidine (B1678525) ring, while reactions involving activated anilines could pave the way for quinoline (B57606) synthesis. The versatility of this compound allows it to be incorporated into complex synthetic sequences leading to these important heterocyclic cores.

Spirohydantoin Derivatives

This compound serves as a valuable reagent in the synthesis of spirohydantoin derivatives through its function as a thioacetate nucleophile. The core of this application lies in the conjugate addition reaction, specifically the Michael addition, to α,β-unsaturated systems within hydantoin (B18101) precursors.

Detailed research findings indicate that 5-methylenehydantoins are susceptible to conjugate addition by a variety of nucleophiles, including sulfur-based nucleophiles like thioacetate. acs.org In this type of reaction, the thioacetate anion, which can be generated from this compound, attacks the β-carbon of the exocyclic double bond of a 5-methylenehydantoin. This process leads to the formation of a new carbon-sulfur bond and introduces the acetylthio group into the hydantoin structure. Depending on the substituents of the initial hydantoin, this can lead to the formation of complex spirocyclic systems. acs.org Spirohydantoins are a class of compounds of significant interest due to the discovery of naturally occurring, biologically active molecules like hydantocidin, a spironucleoside with potent herbicidal activity. smolecule.com The synthesis of analogues of such natural products has become a major goal for synthetic chemists, driving the development of methods to construct these unique spiro-fused heterocyclic systems. smolecule.com

The general reaction can be summarized as follows:

Reactants : A 5-methylenehydantoin derivative and a thioacetate source (e.g., this compound with a mild base).

Reaction Type : Michael (1,4-conjugate) addition.

Product : A 5-(acetylthiomethyl)-substituted hydantoin derivative.

This method provides a strategic route to functionalized hydantoins that are key intermediates for more complex molecular targets, including spiro-fused nucleoside analogues.

Glycosylation Reactions and Thioglycoside Synthesis

This compound and its parent thiol, mercaptoacetonitrile (B8634862), are pivotal in the field of glycosylation, primarily through the synthesis and application of cyanomethyl thioglycosides. These compounds serve as both versatile glycosyl donors and valuable reagents for bioconjugation.

A significant advancement is the direct, protecting-group-free synthesis of cyanomethyl thioglycosides from unprotected reducing sugars in aqueous solution. acs.orgnih.gov This method utilizes 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and mercaptoacetonitrile in the presence of a base like triethylamine (B128534) to convert carbohydrates into the corresponding cyanomethyl thioglycosides stereoselectively. acs.orgnih.gov A related approach uses thioacetic acid (which can be generated from this compound) under similar conditions to produce an anomeric thioacetate, which is then hydrolyzed to yield a glycosyl thiol. researchgate.net

Once formed, these thioglycosides are highly valuable in several ways:

Glycosyl Donors : In glycosylation reactions, the cyanomethylthio group can act as a leaving group. Furthermore, a cyanomethyl ether group at the C-2 position of a glycosyl donor can act as a participating group, stabilizing the intermediate oxocarbenium ion. This participation directs the incoming glycosyl acceptor to attack from the opposite face, leading to the stereoselective formation of 1,2-trans glycosidic linkages. Current time information in Bangalore, IN.

Reagents for Bioconjugation : Cyanomethyl thioglycosides can be converted into 2-imino-2-methoxyethyl (IME) thioglycosides. acs.orgnih.gov These activated reagents are then used for the direct glycosylation of surface lysine (B10760008) residues on proteins, providing a powerful tool for creating neoglycoproteins. acs.orgacs.orgnih.gov

The stability of the S-glycosidic bond compared to its O-glycosidic counterpart towards enzymatic and acidic hydrolysis makes thioglycosides attractive as substrate analogues and inhibitors for various enzymes. ijsdr.org

Contributions to Natural Product Synthesis

The unique reactivity of this compound allows it to be a strategic component in the synthesis of complex natural products and their derivatives. Its utility is demonstrated in key bond-forming strategies and in the construction of intricate molecular frameworks.

Total Synthesis Strategies

While not yet ubiquitous, this compound and related thioacetates have been employed in sophisticated strategies aimed at the total synthesis of natural products. The Michael addition reaction is a foundational strategy for incorporating the thioacetate moiety. lscollege.ac.inlibretexts.org For instance, in the synthesis of monoterpene thiol natural product derivatives, thioacetic acid adds to α,β-unsaturated ketones like (−)-myrtenal and (1S)-(−)-verbenone with high diastereoselectivity, establishing key stereocenters while introducing the protected thiol group. encyclopedia.pub

A notable example of its strategic application is found in synthetic studies towards the phytotoxin tagetitoxin. Research in this area explored a strategy involving the deprotection of a thioacetate and subsequent intramolecular cyclization of the resulting thiolate onto a ketone or sulfonate ester. uea.ac.uk This key step was designed to construct the complex oxathiobicyclo[3.3.1]nonane core of the natural product. uea.ac.uk Although this specific attempt was hampered by steric constraints, it highlights the strategic thinking behind using thioacetate as a masked thiol for crucial, late-stage ring-forming reactions in total synthesis. uea.ac.uk Another common strategy involves the use of thioacetic acid to convert azide (B81097) functionalities into acetamido groups, a transformation that has been used in the synthesis of complex hexasaccharide derivatives. researchgate.net

Incorporation into Complex Molecular Architectures

This compound is an effective reagent for installing a protected cyanomethylthiol group into elaborate molecular structures. This is particularly valuable in the synthesis of complex biomolecules and their analogues.

One powerful application is in the synthesis of non-proteinogenic amino acids. In the synthesis of L-thiothreonine derivatives, potassium thioacetate is used to open a β-lactone ring regio- and stereospecifically. nih.gov This reaction breaks the strained ring and simultaneously installs the thioacetate at the β-position, which is a crucial step in building the complex amino acid scaffold. nih.gov The resulting thioacetate can then be carried through several synthetic steps before being deprotected to reveal the thiol.

Further demonstrating its utility, a derivative, S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate, has been identified as a building block in the synthesis of cyclopropane-containing natural products. smolecule.com

| Application Area | Synthetic Strategy | Example Molecule/Target | Reference |

| Spirohydantoin Synthesis | Michael Addition | Spiro-fused Hydantoins | acs.org |

| Glycosylation | Thioglycoside Donor | 1,2-trans Glycosides | Current time information in Bangalore, IN. |

| Natural Product Synthesis | Michael Addition | Monoterpene Thiols | encyclopedia.pub |

| Natural Product Synthesis | Thioacetate Deprotection/Cyclization | Tagetitoxin Core | uea.ac.uk |

| Complex Molecule Synthesis | β-Lactone Ring Opening | L-Thiothreonine Derivatives | nih.gov |

| Bioconjugation | Protein Glycosylation | Neoglycoproteins | acs.orgnih.gov |

| Prodrug Design | Thiol Masking/Release | Thiol-based Enzyme Inhibitors | google.comnih.gov |

Utilization in Prodrug Design and Bioconjugation Chemistry

The thioester functionality of this compound makes it a molecule of interest for applications in medicinal chemistry, where it can be used to mask reactive thiols in prodrugs and to generate reactive handles for bioconjugation.

The underlying principle is the metabolic cleavage of the thioester bond in vivo to release a free thiol. nih.gov Thiols are potent functional groups, often acting as the key zinc-binding group in metalloenzyme inhibitors, but their reactivity and propensity for oxidation can lead to poor pharmacokinetic properties and formulation challenges. nih.gov Masking the thiol as a thioester creates a more stable prodrug that can be absorbed and distributed before being hydrolyzed by cellular esterases to release the active, thiol-containing drug at the target site. nih.govrsc.org This strategy has been successfully employed for various drugs, including inhibitors of histone deacetylases (HDACs) and the antithrombotic drug clopidogrel, which is activated to its thiol form. google.comwikipedia.org The acyl thiol-ene reaction has also been highlighted as a method for the late-stage synthesis of thioester prodrugs. rsc.org

In bioconjugation chemistry, this compound serves as a precursor to reagents used for covalently linking molecules, particularly carbohydrates, to proteins. As previously discussed, cyanomethyl thioglycosides can be synthesized and subsequently activated to form 2-imino-2-methoxyethyl (IME) thioglycosides. nih.gov These reagents specifically react with the amine side chains of lysine residues on the surface of proteins, enabling the creation of well-defined glycoproteins. acs.orgacs.orgnih.gov This method of protein modification is crucial for studying the roles of carbohydrates in biological processes and for developing novel protein therapeutics. researchgate.net

Advanced Spectroscopic and Analytical Methods for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides fundamental insights into the molecular architecture of cyanomethyl ethanethioate by probing the interactions of the molecule with electromagnetic radiation. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offers a comprehensive and definitive structural confirmation. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound (CH₃C(=O)SCH₂C≡N), both ¹H and ¹³C NMR provide unique signals that correspond to each distinct nucleus in the structure.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals, both appearing as singlets due to the absence of adjacent protons for coupling.

The protons of the acetyl methyl group (CH₃) are anticipated to produce a singlet in the upfield region.

The methylene (B1212753) protons (SCH₂) are deshielded by the adjacent sulfur atom and the nitrile group, causing their signal to appear further downfield.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Four unique carbon signals are expected:

The carbon of the acetyl methyl group (CH₃).

The carbon of the methylene group (SCH₂).

The carbon of the nitrile group (C≡N).

The carbonyl carbon of the thioester group (C=O), which typically appears significantly downfield.

Table 1: Predicted NMR Spectroscopic Data for this compound This data is predicted based on established chemical shift principles for the functional groups present.

| Nucleus | Group | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| ¹H | Acetyl (CH₃) | ~2.4 | Singlet |

| ¹H | Methylene (SCH₂) | ~3.9 | Singlet |

| ¹³C | Acetyl (CH₃) | ~30 | Quartet (in ¹H-coupled) |

| ¹³C | Methylene (SCH₂) | ~28 | Triplet (in ¹H-coupled) |

| ¹³C | Nitrile (C≡N) | ~117 | Singlet (in ¹H-coupled) |

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 115.16 g/mol . sigmaaldrich.com In an MS experiment, the molecule is ionized to produce a molecular ion (M⁺), and its mass-to-charge ratio (m/z) is measured. The fragmentation of this ion provides valuable structural clues.

Key fragmentation pathways for this compound would likely involve the cleavage of the C-S and S-C bonds.

Molecular Ion (M⁺): The peak corresponding to the intact molecule would be observed at an m/z of approximately 115.

Fragment Ions: Common fragments would include the acetyl cation ([CH₃CO]⁺) and the ion resulting from the loss of the cyanomethyl radical ([M-CH₂CN]⁺).

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 115 | Molecular Ion [M]⁺ | [C₄H₅NOS]⁺ |

| 75 | [M - CH₂CN]⁺ | [C₂H₃OS]⁺ |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a compound. google.com Each functional group absorbs IR radiation at a characteristic frequency range.

For this compound, the key diagnostic peaks are:

A sharp, intense absorption from the nitrile (C≡N) stretch.

A strong, sharp absorption from the thioester carbonyl (C=O) stretch.

Absorptions corresponding to C-H bond stretching and bending.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N | 2260 - 2240 | Strong, Sharp |

| Thioester Carbonyl | C=O | 1720 - 1690 | Strong, Sharp |

| Alkane | C-H Stretch | 2950 - 2850 | Medium |

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. 94117.net For this compound, both gas and liquid chromatography are powerful tools for isolation and purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a long column. The components of the sample are separated based on their boiling points and their interactions with the column's stationary phase. As each component, including this compound, elutes from the column at a specific retention time, it enters the mass spectrometer. The MS then generates a mass spectrum for that component, allowing for highly confident identification by matching the spectrum to known databases or by interpreting the fragmentation pattern. This method is used not only for identification but also for quantifying the compound in a sample.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. It is particularly well-suited for purity assessment of synthesized compounds like this compound. google.com

A common HPLC method for a moderately polar compound such as this would be reversed-phase chromatography. In this setup, the sample is dissolved in a solvent and passed through a column packed with a non-polar stationary phase (e.g., C18-modified silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), is used to elute the components from the column. Components are separated based on their relative polarity. A UV detector is often employed, as the thioester functional group absorbs ultraviolet light. The purity of the sample is determined from the resulting chromatogram, where the area of the peak corresponding to this compound is compared to the total area of all peaks.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a straightforward and versatile chromatographic technique used for separating components within a mixture. nih.govlibretexts.org Its widespread application in various fields of chemistry is due to its low cost, simplicity, rapid development time, high sensitivity, and good reproducibility. nih.gov The fundamental principle of TLC, like all chromatography, involves the differential affinities of compounds for a stationary phase and a mobile phase, which affects their migration speed across the plate. libretexts.orgyoutube.com

The process is commonly used to assess the purity of a sample or to monitor the progress of a chemical reaction. nih.govlibretexts.org In a typical application, the stationary phase is a thin layer of an adsorbent material, most commonly silica (B1680970) gel (SiO2) or aluminum oxide, coated onto an inert backing such as a glass or plastic plate. youtube.comsigmaaldrich.com A small spot of the sample solution is applied near the bottom of the plate. nih.govyoutube.com The plate is then placed vertically in a sealed chamber containing a shallow pool of a solvent, known as the mobile phase. sigmaaldrich.com By capillary action, the mobile phase ascends the plate, and as it passes over the sample spot, it dissolves the compound mixture and carries it up the plate. youtube.comsigmaaldrich.com

The separation occurs because each component of the mixture travels at a different rate depending on its structure, polarity, and its resulting affinity for the polar stationary phase versus the less polar mobile phase. youtube.com After the solvent front has moved a sufficient distance, the plate is removed, dried, and the separated spots are visualized, often with the aid of ultraviolet (UV) light. nih.gov While direct analysis of this compound using TLC is not extensively detailed in readily available literature, the technique has been cited for the analysis of mixtures containing structurally related thioether compounds, such as (cyanomethyl)cyclobutyl] ethanethioate, indicating its suitability for such chemical classes. googleapis.com

Table 1: Key Parameters in a Typical TLC Experiment for this compound

| Parameter | Description | Example for a Thioester Compound |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent or solvent mixture that moves up the plate. | A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 4:1 v/v) to provide moderate polarity. |

| Sample Application | Method of applying the sample to the plate. | Spotting with a thin glass capillary tube. libretexts.orgyoutube.com |

| Development | The process of the mobile phase ascending the plate. | In a closed glass chamber saturated with solvent vapor. |

| Visualization | Method for detecting the separated compound spots. | UV lamp (at 254 nm) or chemical staining (e.g., potassium permanganate). |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | A value between 0 and 1, characteristic of the compound in a specific solvent system. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful and precise analytical technique for determining the three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com It is considered the gold standard for structural determination, providing atomic-scale resolution of molecular geometry. anton-paar.comnih.gov The method is indispensable in chemistry and materials science for the definitive characterization of small molecules, minerals, and large biomolecules. anton-paar.com

The fundamental principle relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal lattice. anton-paar.com The process begins with the growth of a high-quality single crystal of the substance of interest, which is a critical and often challenging step. anton-paar.comhitgen.com This crystal is then mounted on a diffractometer and exposed to a focused beam of X-rays. anton-paar.comucibio.pt As the X-rays pass through the crystal, they are scattered by the electrons of the atoms, producing a unique diffraction pattern of spots. anton-paar.com

Table 2: Parameters and Outcomes of an X-ray Crystallography Experiment

| Parameter / Outcome | Description | Relevance to this compound |

|---|---|---|